![molecular formula C21H21FN4O4 B6534653 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea CAS No. 1049290-21-2](/img/structure/B6534653.png)
3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea is a synthetic compound known for its versatile applications in the fields of chemistry, biology, medicine, and industry. This molecule features a complex structure comprising a pyridazinone core, dimethoxyphenyl and fluorophenyl groups, which impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea typically involves several steps:
Formation of the Pyridazinone Core: : This can be achieved through the cyclization of appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: : Employing electrophilic substitution reactions to introduce the dimethoxyphenyl group onto the pyridazinone.
Introduction of the Fluorophenyl Urea Group: : This step involves coupling the 3-fluorophenyl isocyanate with an aminoalkylpyridazinone intermediate under controlled temperatures and solvents.
Industrial Production Methods: Scaled-up production may utilize optimized synthetic routes with continuous flow reactors to enhance efficiency and yield, while maintaining purity standards via crystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyridazinone or phenyl groups, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced under hydrogenation conditions or with reducing agents such as lithium aluminum hydride.
Substitution: : The dimethoxy and fluoro groups allow for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution Conditions: : Various acids, bases, and organic solvents.
Major Products
Oxidation: : Products include higher oxidation state derivatives like carboxylic acids or ketones.
Reduction: : Reduced derivatives such as amines or alcohols.
Substitution: : Variously substituted pyridazinone or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis protocols. Biology : Acts as a tool for studying enzyme inhibition and protein interactions due to its specific binding properties. Medicine : Explored for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research. Industry : Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thus affecting biological functions and therapeutic outcomes.
Comparación Con Compuestos Similares
When compared to other pyridazinone and urea derivatives, this compound is unique due to its combined structural elements:
3-(2,5-Dimethoxyphenyl)pyridazinone derivatives: : Typically lack the fluorophenylurea moiety.
3-Fluorophenylureas: : Often do not possess the pyridazinone core.
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl derivatives.
1-(4-Fluorophenyl)-3-(pyridazin-3-yl)ureas.
This distinct combination enhances the compound’s chemical reactivity and biological activity, setting it apart in both research and practical applications.
Propiedades
IUPAC Name |
1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-29-16-6-8-19(30-2)17(13-16)18-7-9-20(27)26(25-18)11-10-23-21(28)24-15-5-3-4-14(22)12-15/h3-9,12-13H,10-11H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMOHNHEYJBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
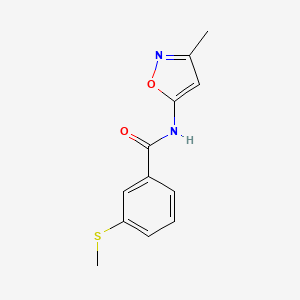
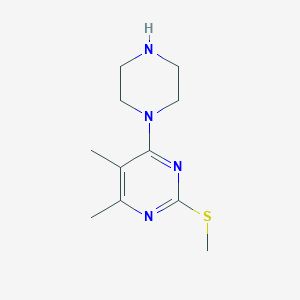
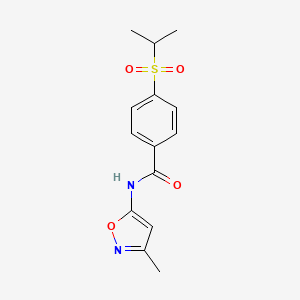

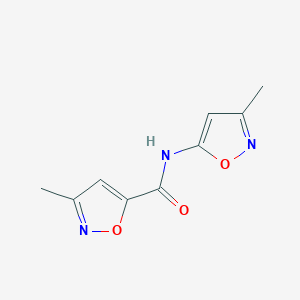
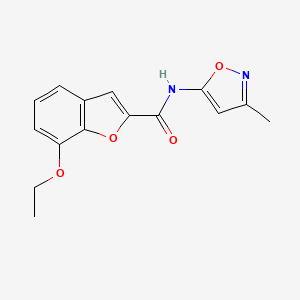
![3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea](/img/structure/B6534643.png)
![1-(4-chlorophenyl)-3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534649.png)
![1-(2-chlorophenyl)-3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534660.png)
![3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6534668.png)
![1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534671.png)
![3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534678.png)
![1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534680.png)
